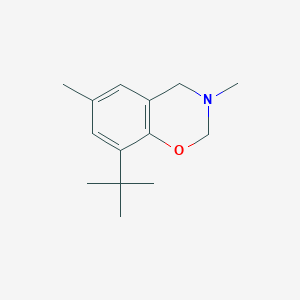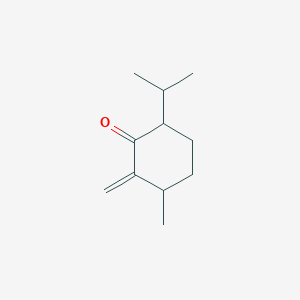
6-Isopropyl-3-methyl-2-methylenecyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-3-methyl-2-methylenecyclohexanone is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of isopropyl and methyl groups along with a methylene group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-3-methyl-2-methylenecyclohexanone typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with isopropyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and process optimization techniques ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 6-Isopropyl-3-methyl-2-methylenecyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methylene group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanone derivatives.
Scientific Research Applications
6-Isopropyl-3-methyl-2-methylenecyclohexanone finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-methyl-2-methylenecyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.
Comparison with Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the isopropyl and methyl groups.
3-Methylcyclohexanone: Similar to 6-Isopropyl-3-methyl-2-methylenecyclohexanone but with only a methyl group attached to the cyclohexane ring.
Isopropylcyclohexanone: Contains an isopropyl group attached to the cyclohexane ring, similar to the target compound.
Uniqueness: this compound is unique due to the presence of both isopropyl and methyl groups along with a methylene group, which imparts distinct chemical and physical properties
Properties
CAS No. |
91280-38-5 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-2-methylidene-6-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-7(2)10-6-5-8(3)9(4)11(10)12/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
IRMRWAWQVBGNMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
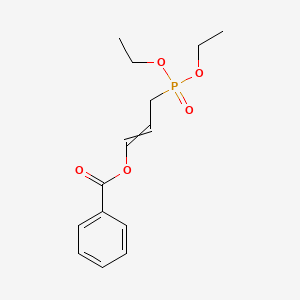
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
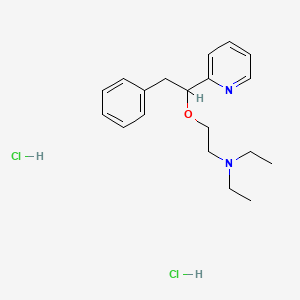
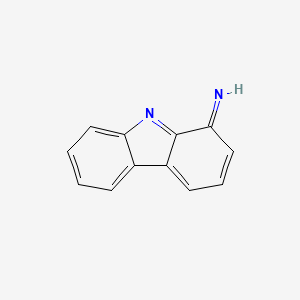
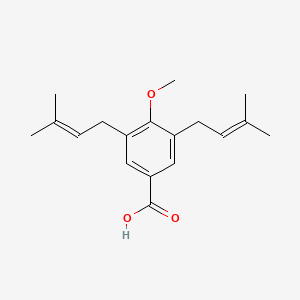
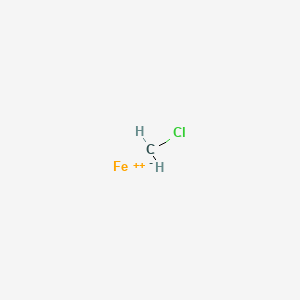
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
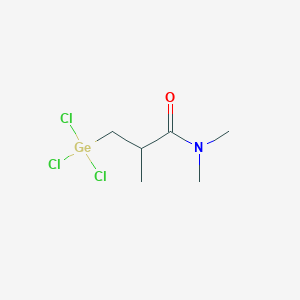
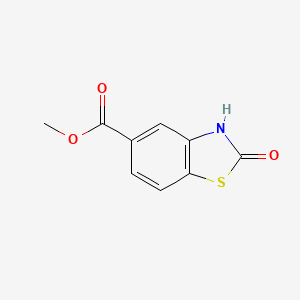
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
